1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of difluorophenyl, hydroxyphenyl, and methanesulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a halogenation reaction to introduce the fluorine atoms.
Introduction of the Hydroxyphenyl Group: The difluorophenyl intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride to form the corresponding ketone.
Reduction and Alkylation: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then alkylated with 2-methylpropyl bromide to introduce the desired alkyl group.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It can be used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide involves its interaction with molecular targets such as mutant p53 proteins. The compound binds to the mutant p53 protein and reconforms it to a conformation that exhibits anti-cancer activity . This interaction can activate downstream effectors involved in tumor suppression, thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorophenyl)-N-(2-hydroxy-3-(4-chlorophenyl)-2-methylpropyl)methanesulfonamide: Similar structure with a chlorine atom instead of a methoxy group.
1-(2,5-difluorophenyl)-N-(2-hydroxy-3-(4-nitrophenyl)-2-methylpropyl)methanesulfonamide: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO4S/c1-18(22,10-13-3-6-16(25-2)7-4-13)12-21-26(23,24)11-14-9-15(19)5-8-17(14)20/h3-9,21-22H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHGQWIEGTYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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